Cas no 2248370-48-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-3-[(3-methylpiperidin-1-yl)sulfonyl]benzoate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-3-[(3-methylpiperidin-1-yl)sulfonyl]benzoate is a specialized organic compound featuring a phthalimide core linked to a substituted benzoate moiety. Its structure incorporates a 4-chloro-3-sulfonylbenzoate ester, further functionalized with a 3-methylpiperidine sulfonamide group, enhancing its potential as an intermediate in pharmaceutical or agrochemical synthesis. The presence of both electron-withdrawing (chloro, sulfonyl) and sterically hindered (methylpiperidine) groups may confer selectivity in reactivity, making it valuable for targeted derivatization. This compound is suited for applications requiring precise molecular modifications, particularly in drug discovery or fine chemical synthesis, where its unique scaffold could facilitate the development of bioactive molecules. Proper handling and storage are recommended due to its reactive functional groups.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-3-[(3-methylpiperidin-1-yl)sulfonyl]benzoate structure
2248370-48-9 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-3-[(3-methylpiperidin-1-yl)sulfonyl]benzoate
CAS No:2248370-48-9
MF:C21H19ClN2O6S
MW:462.903363466263
CID:6430042
PubChem ID:165726294
Update Time:2025-10-29

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-3-[(3-methylpiperidin-1-yl)sulfonyl]benzoate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-3-[(3-methylpiperidin-1-yl)sulfonyl]benzoate
    • EN300-6524550
    • 2248370-48-9
    • Inchi: 1S/C21H19ClN2O6S/c1-13-5-4-10-23(12-13)31(28,29)18-11-14(8-9-17(18)22)21(27)30-24-19(25)15-6-2-3-7-16(15)20(24)26/h2-3,6-9,11,13H,4-5,10,12H2,1H3
    • InChI Key: VDGMKJBVENLDDW-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)C=C1S(N1CCCC(C)C1)(=O)=O

Computed Properties

  • Exact Mass: 462.0652352g/mol
  • Monoisotopic Mass: 462.0652352g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 5
  • Complexity: 819
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 109Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-3-[(3-methylpiperidin-1-yl)sulfonyl]benzoate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6524550-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-3-[(3-methylpiperidin-1-yl)sulfonyl]benzoate
2248370-48-9 95.0%
1.0g
$0.0 2025-03-13

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-3-[(3-methylpiperidin-1-yl)sulfonyl]benzoate Related Literature

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-3-[(3-methylpiperidin-1-yl)sulfonyl]benzoate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-3-[(3-methylpiperidin-1-yl)sulfonyl]benzoate (CAS No. 2248370-48-9)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-3-[(3-methylpiperidin-1-yl)sulfonyl]benzoate, identified by its CAS number 2248370-48-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules characterized by a unique structural framework, which includes an isoindole core and a sulfonyl group. The presence of these functional moieties not only imparts distinct chemical properties but also opens up a myriad of possibilities for its application in drug discovery and development.

The structure of this compound is meticulously designed to interact with biological targets in a highly specific manner. The 1,3-dioxo moiety and the 4-chloro substituent on the benzoate ring contribute to its lipophilicity and electronic distribution, while the (3-methylpiperidin-1-yl)sulfonyl group enhances its solubility and binding affinity. Such structural features are critical in optimizing pharmacokinetic and pharmacodynamic profiles, making this compound a promising candidate for further exploration.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The isoindole scaffold, in particular, has emerged as a versatile platform for designing molecules with potential applications in oncology, inflammation, and neurodegenerative diseases. Studies have demonstrated that isoindole derivatives can modulate various biological pathways by interacting with enzymes and receptors at the molecular level. The sulfonyl group, on the other hand, is well-known for its ability to enhance binding interactions due to its strong dipole moment and hydrogen bonding capabilities.

One of the most compelling aspects of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-3-[(3-methylpiperidin-1-yl)sulfonyl]benzoate is its potential as an intermediate in the synthesis of more complex pharmacophores. Researchers have leveraged this compound to develop analogs with enhanced bioavailability and target specificity. For instance, modifications to the methylpiperidine moiety have been shown to improve metabolic stability while maintaining or even enhancing receptor binding affinity. Such findings underscore the importance of structural optimization in drug design.

The pharmaceutical industry has been particularly interested in exploring the therapeutic potential of this compound. Preclinical studies have indicated that derivatives of this structure may exhibit anti-inflammatory and anti-proliferative effects, making them suitable for treating conditions such as rheumatoid arthritis and certain types of cancer. The chloro substituent, in particular, has been shown to enhance binding to transcription factors and kinases, which are often implicated in disease pathogenesis.

Advances in computational chemistry have further accelerated the discovery process for this class of compounds. Molecular modeling techniques have been employed to predict how different structural modifications will affect binding affinity and metabolic stability. These predictions are then validated through experimental studies, allowing researchers to refine their designs iteratively. The integration of computational methods with traditional synthetic chemistry has significantly shortened the timeline for bringing new drug candidates into clinical development.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-chloro-3-[ (3-methylpiperidin -1 -yl) sulfonyl]benzoate involves multiple steps that require precise control over reaction conditions. Key synthetic strategies include cyclization reactions to form the isoindole core, sulfonylation to introduce the sulfonyl group, and functional group transformations to achieve the desired substitution patterns. Each step must be optimized to ensure high yield and purity, which are essential for subsequent biological evaluation.

In conclusion, 1 , 3 -dioxo -2 , 3 -dihydro -1 H -isoindol -2 -y l 4 -chloro -3 -[( 3 -methyl piperidin -1 -y l)sulfonyl]benzoate ( CAS No .2248370 -48 -9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features make it a valuable building block for developing novel therapeutic agents with improved efficacy and safety profiles . As research continues to uncover new applications for this compound , it is likely that we will see further innovations in drug design and development . The combination of synthetic chemistry expertise , computational modeling , and biological evaluation will be crucial in realizing its full potential .

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